PTX80

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

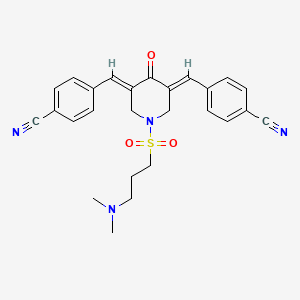

分子式 |

C26H26N4O3S |

|---|---|

分子量 |

474.6 g/mol |

IUPAC名 |

4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |

InChI |

InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |

InChIキー |

ACOAFAKBTXAOQG-KOJZRSEWSA-N |

異性体SMILES |

CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C |

正規SMILES |

CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the p62/SQSTM1 Signaling Pathway and the Investigational Inhibitor PTX80

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequestosome 1 (p62/SQSTM1) has emerged as a critical node in cellular signaling, integrating pathways involved in autophagy, inflammation, and oxidative stress. Its multifaceted role in cellular homeostasis and its dysregulation in various pathologies, including cancer, have positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the p62/SQSTM1 signaling pathway, its principal interacting partners, and its downstream functional consequences. We delve into the mechanism of action of PTX80, a first-in-class, novel inhibitor that directly targets p62. This guide will detail the preclinical data for this compound, including its binding affinity and effects on cancer cells. Furthermore, we provide detailed protocols for key experimental assays essential for studying the p62/SQSTM1 pathway and characterizing the effects of inhibitors like this compound.

The p62/SQSTM1 Signaling Hub

p62/SQSTM1 is a multidomain scaffold protein that lacks intrinsic enzymatic activity but functions as a crucial adaptor for various signaling complexes[1][2][3]. Its ability to interact with a diverse array of proteins allows it to modulate several key cellular processes.

Domain Architecture and Interacting Partners

The function of p62 is dictated by its distinct protein domains, each mediating specific interactions[3]:

-

PB1 (Phox and Bem1) domain: Located at the N-terminus, this domain is responsible for the homo-oligomerization of p62, which is essential for the formation of p62 bodies, and for heterodimerization with other proteins like NBR1[4].

-

ZZ-type zinc finger domain: This domain is involved in protein-protein interactions, including binding to RIPK1 to regulate NF-κB signaling.

-

TRAF6-binding domain (TBD): Mediates the interaction with TRAF6, a key E3 ubiquitin ligase in the NF-κB pathway[3].

-

LC3-interacting region (LIR): This region is crucial for the role of p62 in selective autophagy, as it directly binds to LC3 on the autophagosome membrane[4].

-

Keap1-interacting region (KIR): Allows p62 to compete with the transcription factor Nrf2 for binding to Keap1, a negative regulator of Nrf2[4].

-

Ubiquitin-associated (UBA) domain: Situated at the C-terminus, the UBA domain binds to both K48- and K63-linked polyubiquitin chains, enabling p62 to recognize and target ubiquitinated substrates for degradation[4].

Core Signaling Pathways Regulated by p62/SQSTM1

p62 acts as a central nexus for three major signaling pathways:

1.2.1. Autophagy: As a selective autophagy receptor, p62 recognizes and binds to ubiquitinated protein aggregates and damaged organelles, delivering them to the autophagosome for lysosomal degradation[1][2]. This process is critical for cellular quality control and the maintenance of proteostasis.

1.2.2. Keap1-Nrf2 Pathway: p62 is a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon oxidative stress or when p62 levels are elevated, p62 competitively binds to Keap1 via its KIR domain, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes[5][6][7][8][9].

1.2.3. NF-κB Signaling: p62 is a positive regulator of the NF-κB signaling pathway, which is a master regulator of inflammation and cell survival[10][11][12][13][14]. p62 facilitates the activation of the IKK complex through its interaction with TRAF6, leading to the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit to activate gene transcription.

This compound: A Novel p62/SQSTM1 Inhibitor

This compound is a first-in-class small molecule inhibitor that directly targets the p62/SQSTM1 protein. It was developed by Pi Therapeutics for the treatment of cancer[15][16].

Mechanism of Action

This compound binds to p62, leading to a series of events that culminate in cancer cell death:

-

Decreased Solubility of p62: Treatment with this compound causes a reduction in the soluble fraction of p62 and promotes the formation of insoluble p62 aggregates[15][16].

-

Disruption of Cargo Recognition: The aggregation of p62 interferes with its ability to colocalize with polyubiquitinated proteins, thus impairing the clearance of these potentially toxic substrates[15][16].

-

Induction of Proteotoxic Stress: The accumulation of polyubiquitinated proteins due to the inhibition of their clearance by p62 leads to proteotoxic stress and the activation of the unfolded protein response (UPR)[15][16].

-

Apoptosis: The sustained proteotoxic stress ultimately triggers programmed cell death, or apoptosis, in cancer cells[15][16].

Quantitative Data for this compound

The following tables summarize the available quantitative data for the preclinical activity of this compound.

| Parameter | Value | Reference |

| Target | Human p62/SQSTM1 | [15][16] |

| IC50 (against p62) | 31.18 nM | [17] |

| Mechanism | Binds to p62, induces aggregation, leads to proteotoxic stress and apoptosis | [15][16] |

| Cell Line/Model | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| MM.1S (Multiple Myeloma) | p62 Solubility | Decrease in soluble p62 | 1.5 µM | [17] |

| MM.1S (Multiple Myeloma) | Polyubiquitinated Proteins | Increase in levels | 200 nM | [17] |

| MM.1S (Multiple Myeloma) | Apoptosis Induction | Apoptosis | 100 nM | [17] |

| CD138+ Primary Myeloma Cells | Cell Survival | Decrease in survival | 50-400 nM | [17] |

| Colorectal Cancer PDX Models | Cell Viability | Reduction in viability | 113-1,220 nM | [17] |

| HCT116 Xenograft Model | Tumor Growth | Reduction in tumor volume | 8 or 12 mg/kg (in vivo) | [17] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the p62/SQSTM1 signaling pathway and the effects of inhibitors like this compound.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is designed to determine if this compound disrupts the interaction between p62 and its binding partners (e.g., Keap1, TRAF6).

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-p62 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against interacting proteins (e.g., anti-Keap1, anti-TRAF6) for Western blotting

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-p62 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to dissociate the immune complexes.

-

Analysis: Pellet the beads and collect the supernatant. Analyze the supernatant by Western blotting using antibodies against p62 and the suspected interacting proteins.

Western Blotting for p62 and Autophagy Markers

This protocol is used to measure the levels of p62 and the autophagy marker LC3-II, which can indicate changes in autophagic flux upon treatment with this compound[18][19][20].

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p62, anti-LC3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities relative to the loading control.

Luciferase Reporter Assay for Nrf2 and NF-κB Activity

This assay measures the transcriptional activity of Nrf2 and NF-κB, providing a functional readout of the Keap1-Nrf2 and NF-κB pathways, respectively[21][22][23][24][25].

Materials:

-

Luciferase reporter plasmids containing ARE (for Nrf2) or NF-κB response elements

-

A co-reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase co-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations. Include appropriate positive and negative controls.

-

Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, upon treatment with this compound[16][17][26][27][28].

Materials:

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the p62/SQSTM1 signaling pathways and a general experimental workflow.

p62/SQSTM1 Signaling Hub

Caption: The p62/SQSTM1 signaling hub.

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing a p62 inhibitor.

Conclusion

The p62/SQSTM1 protein stands as a pivotal integrator of cellular stress responses, making it an attractive therapeutic target in diseases characterized by dysregulated autophagy, inflammation, and oxidative stress, such as cancer. The development of this compound as a first-in-class p62 inhibitor represents a significant advancement in targeting this complex signaling hub. The data presented in this guide highlight the potential of this compound to induce cancer cell death through the induction of proteotoxic stress. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the p62/SQSTM1 pathway and to evaluate the efficacy of novel modulators like this compound. Future research should aim to further elucidate the precise molecular interactions of this compound with p62 and to explore its therapeutic potential in a broader range of diseases.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. p62/SQSTM1 functions as a signaling hub and an autophagy adaptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. assaygenie.com [assaygenie.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. stressmarq.com [stressmarq.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. 2.12. Dual-Luciferase Reporter Assay and Transfections [bio-protocol.org]

- 22. assaygenie.com [assaygenie.com]

- 23. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. qiagen.com [qiagen.com]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Role of PTX80 in Inducing Proteotoxic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTX80 is a novel, first-in-class small molecule that induces proteotoxic stress in cancer cells by targeting the autophagy receptor p62/SQSTM1.[1] This mechanism offers a promising therapeutic strategy, particularly for malignancies such as multiple myeloma that are dependent on robust protein quality control systems. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailing its role in the induction of the Unfolded Protein Response (UPR) and subsequent apoptosis. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Cancer cells exhibit high rates of protein synthesis and metabolic activity, rendering them particularly vulnerable to disruptions in protein homeostasis, or "proteostasis."[1] The cellular machinery for protein folding, trafficking, and degradation is often operating at maximum capacity in malignant cells, creating a dependency that can be exploited for therapeutic intervention. One key pathway for the clearance of misfolded and aggregated proteins is autophagy, a process mediated by autophagy receptors that recognize and target ubiquitinated cargo for lysosomal degradation.

The autophagy receptor p62/SQSTM1 is a multifunctional protein that plays a critical role in the selective autophagy of ubiquitinated proteins.[2] this compound is a novel inhibitor of protein degradation that directly binds to p62.[1] This interaction disrupts the normal function of p62, leading to the accumulation of polyubiquitinated proteins and the induction of proteotoxic stress. This, in turn, activates the Unfolded Protein Response (UPR), a signaling network that initially attempts to restore proteostasis but can trigger apoptosis if the stress is severe or prolonged.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the direct binding to the autophagy receptor p62/SQSTM1. This interaction has several key consequences that culminate in the induction of proteotoxic stress:

-

Induction of p62 Aggregation: this compound binding to p62 causes a conformational change that leads to a decrease in soluble p62 and the formation of insoluble p62 aggregates.[1]

-

Impaired Autophagic Clearance: The aggregation of p62 prevents it from efficiently delivering polyubiquitinated protein cargo to the autophagosome for degradation. This results in the accumulation of these toxic protein species within the cytoplasm.

-

Activation of the Unfolded Protein Response (UPR): The buildup of polyubiquitinated proteins is a major trigger for cellular stress. While the precise mechanism is still under investigation, this accumulation is thought to induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR. The UPR is a tripartite signaling pathway originating from the ER, designed to alleviate protein folding stress.

This compound-Induced Signaling Pathways

The induction of proteotoxic stress by this compound converges on the activation of the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.

-

PERK Pathway: Upon activation, PERK (Protein kinase R-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, most notably the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

-

IRE1α Pathway: IRE1α (Inositol-requiring enzyme 1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The primary substrate for IRE1α's RNase activity is the mRNA encoding X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces a potent transcriptional activator known as spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: ATF6 (Activating Transcription Factor 6) is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate the expression of ER chaperones, such as GRP78/BiP, and components of the ERAD machinery.

If the cellular stress induced by this compound is insurmountable, the UPR signaling shifts from a pro-survival to a pro-apoptotic response, primarily through the action of CHOP.

References

PTX80: A Novel Inhibitor of Protein Degradation Targeting the Autophagy Receptor p62/SQSTM1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PTX80 is a first-in-class, novel small molecule inhibitor of protein degradation with significant potential in cancer therapy.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its evaluation, and visualizing its effects on cellular pathways. This compound functions by directly targeting the autophagy receptor p62/SQSTM1, a critical hub in cellular protein quality control.[1][2][3] Its interaction with p62 disrupts the normal degradation of polyubiquitinated proteins, leading to proteotoxic stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death in cancer cells.[1][2] This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and harness the therapeutic potential of this compound.

Introduction

Cancer cells exhibit a high rate of protein synthesis and are heavily reliant on efficient protein quality control mechanisms, including the ubiquitin-proteasome system and autophagy, to maintain cellular homeostasis.[1][2][3] The autophagy receptor p62/SQSTM1 plays a pivotal role in these processes by recognizing and shuttling polyubiquitinated protein aggregates to the autophagosome for degradation.[1] Upregulation of p62 has been implicated in tumor progression and therapeutic resistance, making it an attractive target for anticancer drug development. This compound has emerged as a promising therapeutic agent that directly binds to p62, inhibiting its function and inducing a cascade of events detrimental to cancer cell survival.[1][2][3]

Mechanism of Action

This compound's primary mechanism of action involves its direct binding to the p62/SQSTM1 protein. This interaction leads to a series of downstream cellular events:

-

Alteration of p62 Solubility and Aggregation: this compound binding induces a conformational change in p62, leading to a decrease in its soluble form and promoting the formation of insoluble p62 aggregates.[1][2][3]

-

Inhibition of Polyubiquitinated Protein Clearance: The aggregation of p62 and its altered conformation prevent it from effectively colocalizing with and shuttling polyubiquitinated proteins for degradation.[1][2][3] This results in the accumulation of these toxic protein species within the cell.

-

Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR): The buildup of polyubiquitinated proteins triggers a state of proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response pathway aimed at restoring protein homeostasis.

-

Apoptosis Induction: Sustained and unresolved proteotoxic stress, mediated by the UPR, ultimately activates the apoptotic cascade, leading to programmed cell death.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | [Data not available in snippets] |

| HCT116 | Colorectal Cancer | 31.18[4] |

Note: While the IC50 value for MM.1S cells is mentioned in the literature, the specific value was not available in the provided search snippets. The IC50 for HCT116 provides a reference for potency.

Table 2: Effect of this compound on Cellular Markers

| Cellular Marker | Effect Observed | Method of Analysis |

| Soluble p62/SQSTM1 | Decrease | Western Blot |

| Insoluble p62/SQSTM1 | Increase | Western Blot |

| Polyubiquitinated Proteins | Accumulation of high molecular-weight species | Western Blot |

| p-EIF2α | Increased phosphorylation | Western Blot |

| ATF4 mRNA | Upregulation | Real-Time PCR |

| CHOP mRNA | Upregulation | Real-Time PCR |

| Apoptotic Cells (Annexin V+) | Significant increase in the percentage of apoptotic cells | Flow Cytometry |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections provide protocols for key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow

Caption: Workflow for MTT-based cell viability assay.

Materials:

-

MM.1S multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed MM.1S cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the this compound dilutions and a vehicle control (DMSO) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is for detecting changes in p62 solubility, polyubiquitinated proteins, and UPR markers.

Procedure:

-

Treat MM.1S cells with this compound at the desired concentration and time points.

-

Lyse the cells using M-PER lysis buffer supplemented with protease and phosphatase inhibitors.[1]

-

Separate the soluble and insoluble fractions by centrifugation.

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p62, ubiquitin, p-EIF2α, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using software like ImageJ.[1]

Real-Time PCR for UPR Gene Expression

This protocol is for quantifying the mRNA levels of UPR target genes.

Procedure:

-

Treat MM.1S cells with this compound.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green master mix and primers specific for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Experimental Workflow

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

MM.1S cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat MM.1S cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[1]

Conclusion

This compound represents a novel and promising strategy for cancer treatment by targeting a key component of the protein degradation machinery. Its ability to induce proteotoxic stress and apoptosis in cancer cells highlights the therapeutic potential of modulating the p62-autophagy axis. The data and protocols presented in this technical guide provide a solid foundation for further research into the preclinical and clinical development of this compound and similar compounds. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and potential for combination therapies.

References

The Impact of PTX80 on the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTX80 is a novel, first-in-class small molecule inhibitor that targets the autophagy receptor p62/SQSTM1, a crucial hub in cellular protein degradation pathways.[1][2] By binding to p62, this compound disrupts the normal process of autophagy-mediated protein clearance, leading to the accumulation of polyubiquitinated proteins. This accumulation induces significant proteotoxic stress within the cell, which in turn activates the Unfolded Protein Response (UPR), a critical signaling network that manages endoplasmic reticulum (ER) stress.[1][3] Ultimately, the sustained activation of the UPR by this compound culminates in apoptotic cell death, highlighting its therapeutic potential in cancers that are dependent on robust protein quality control mechanisms.[1][3] This technical guide provides an in-depth overview of the mechanism of this compound, its effects on the UPR, and detailed experimental protocols for investigating these processes.

Introduction: this compound and Proteotoxic Stress

Cancer cells, with their high rates of proliferation and metabolic activity, are particularly reliant on efficient protein folding and degradation machinery to maintain cellular homeostasis.[1] The p62/SQSTM1 protein is a key adaptor molecule that recognizes and delivers ubiquitinated cargo to autophagosomes for degradation. It plays a critical role in clearing misfolded protein aggregates and damaged organelles.

This compound functions by directly binding to p62, leading to a decrease in its soluble form and the formation of insoluble p62 aggregates.[1][3] This sequestration of functional p62 disrupts the colocalization of polyubiquitinated proteins with the autophagic machinery, causing their accumulation within the cell.[1][3] The resulting buildup of these proteins creates a state of proteotoxic stress, which places a significant burden on the protein-folding capacity of the endoplasmic reticulum (ER), thereby triggering the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR)

The UPR is a tripartite signaling pathway originating from the ER, designed to alleviate stress from the accumulation of unfolded or misfolded proteins. The three main branches of the UPR are initiated by the ER transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER proteostasis or, if the stress is insurmountable, inducing apoptosis.

This compound and the PERK Pathway

Available research indicates that this compound-induced proteotoxic stress leads to the activation of the PERK branch of the UPR.[3] Activation of PERK involves its dimerization and autophosphorylation, which then leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event has two major consequences:

-

Global attenuation of protein synthesis: This reduces the influx of new proteins into the already stressed ER.

-

Preferential translation of specific mRNAs: This includes the activating transcription factor 4 (ATF4).

ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, critically, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3] CHOP is a key mediator of ER stress-induced apoptosis.

Quantitative Data on this compound's Effect on the UPR

While it is established that this compound activates the UPR, specific quantitative data from publicly available literature on the dose-dependent and time-course effects of this compound on the activation of all three UPR branches is limited. The primary study on this compound indicates analysis of eIF2α phosphorylation and mRNA levels of ATF4 and CHOP, confirming the engagement of the PERK pathway.[3] However, the precise fold-changes and statistical analyses are not detailed in the available abstracts. Further research is required to fully quantify the impact of this compound on the PERK, IRE1α, and ATF6 pathways.

The following table outlines the expected markers of UPR activation that can be quantified to assess the impact of this compound.

| UPR Branch | Key Marker | Method of Quantification | Expected Effect of this compound |

| PERK | Phosphorylated PERK (p-PERK) | Western Blot | Increase |

| Phosphorylated eIF2α (p-eIF2α) | Western Blot | Increase | |

| ATF4 mRNA and protein | RT-qPCR, Western Blot | Increase | |

| CHOP mRNA and protein | RT-qPCR, Western Blot | Increase | |

| IRE1α | Spliced XBP1 (XBP1s) mRNA | RT-PCR / RT-qPCR | To be determined |

| Phosphorylated IRE1α (p-IRE1α) | Western Blot | To be determined | |

| ATF6 | Cleaved ATF6 (ATF6-N) protein | Western Blot | To be determined |

| ATF6 target gene mRNA (e.g., BiP, XBP1) | RT-qPCR | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the three branches of the UPR.

Western Blot for Phosphorylated UPR Proteins and CHOP

This protocol is designed to detect the activation of the PERK pathway (p-PERK, p-eIF2α) and the induction of the pro-apoptotic factor CHOP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

-

Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells at an appropriate density and treat with various concentrations of this compound for different time points. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.

-

RT-PCR/RT-qPCR for XBP1 Splicing (IRE1α Pathway)

This protocol is used to detect the splicing of XBP1 mRNA, a hallmark of IRE1α activation.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

PCR primers flanking the XBP1 splice site.

-

For RT-PCR: Agarose gel, electrophoresis equipment, and gel imaging system.

-

For RT-qPCR: qPCR master mix and a real-time PCR system.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described above.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

-

RT-PCR for Visualization:

-

Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

-

Run the PCR products on a high-resolution agarose gel.

-

Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as two distinct bands.

-

-

RT-qPCR for Quantification:

-

Use specific primers that amplify only the spliced form of XBP1 or primers that amplify both forms, followed by melt curve analysis.

-

Perform real-time PCR to quantify the amount of sXBP1 relative to a housekeeping gene.

-

ATF6 Activation Reporter Assay

This protocol uses a luciferase reporter to measure the transcriptional activity of ATF6.

Materials:

-

ATF6 reporter plasmid (containing ATF6 response elements driving luciferase expression).

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Transfection:

-

Transfect the cells with the ATF6 luciferase reporter plasmid.

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After transfection, treat the cells with this compound at various concentrations and for different durations.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the ATF6-driven firefly luciferase activity to the control Renilla luciferase activity.

-

Calculate the fold change in ATF6 activity relative to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p62 [label="p62/SQSTM1", fillcolor="#FBBC05", fontcolor="#202124"]; PolyUb_Proteins [label="Polyubiquitinated\nProteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteotoxic_Stress [label="Proteotoxic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPR_Activation [label="UPR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> p62 [label="inhibits"]; p62 -> PolyUb_Proteins [label=" normally clears", style=dashed, color="#5F6368"]; PolyUb_Proteins -> Proteotoxic_Stress [label="accumulation leads to"]; Proteotoxic_Stress -> ER_Stress; ER_Stress -> UPR_Activation; UPR_Activation -> Apoptosis; } dot Caption: this compound's mechanism of inducing apoptosis via the UPR.

Experimental Workflow

// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; PTX80_Treatment [label="this compound Treatment\n(Dose-response & Time-course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Harvest [label="Sample Harvesting", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Lysates [label="Protein Lysates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis\n(p-PERK, p-eIF2α, CHOP, ATF6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RT_qPCR [label="RT-qPCR Analysis\n(XBP1 splicing, ATF4, CHOP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Quantification", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> PTX80_Treatment; PTX80_Treatment -> Sample_Harvest; Sample_Harvest -> Protein_Lysates; Sample_Harvest -> RNA_Extraction; Protein_Lysates -> Western_Blot; RNA_Extraction -> RT_qPCR; Western_Blot -> Data_Analysis; RT_qPCR -> Data_Analysis; } dot Caption: Workflow for assessing this compound's effect on the UPR.

Conclusion

This compound represents a promising therapeutic agent that exploits the reliance of cancer cells on protein quality control pathways. By inhibiting p62/SQSTM1, this compound induces proteotoxic stress that leads to the activation of the Unfolded Protein Response, and subsequently, apoptosis. While the engagement of the PERK pathway has been demonstrated, further quantitative studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on all three branches of the UPR. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the intricate molecular mechanisms of this compound and its potential as an anti-cancer therapeutic.

References

The Therapeutic Potential of PTX80 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTX80 is a novel, first-in-class small molecule inhibitor of protein degradation that presents a promising therapeutic strategy in oncology. It selectively targets the autophagy receptor p62/SQSTM1, a crucial hub in cellular protein quality control mechanisms often dysregulated in cancer. By binding to p62, this compound induces proteotoxic stress and activates the unfolded protein response (UPR), ultimately leading to apoptotic cell death in malignant cells. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

Cancer cells exhibit a high rate of protein synthesis and metabolic activity, making them particularly dependent on robust protein quality control systems, such as the ubiquitin-proteasome system (UPS) and autophagy. The sequestosome 1 (p62/SQSTM1) protein is a key player in selective autophagy, acting as a receptor that recognizes and shuttles polyubiquitinated protein aggregates to the autophagosome for degradation.[1][2] In many cancers, the expression of p62 is upregulated, which has been implicated in tumor progression and resistance to therapy.[1]

This compound was developed as a novel therapeutic agent that targets this dependency. It directly binds to p62, disrupting its function and leading to the accumulation of toxic protein aggregates.[1] This targeted approach offers the potential for a new class of anti-cancer therapy that exploits a fundamental vulnerability of malignant cells.

Mechanism of Action

The primary mechanism of action of this compound involves the direct binding to the p62/SQSTM1 protein. This interaction initiates a cascade of cellular events that culminate in apoptosis:

-

p62 Binding and Aggregation: this compound binds to p62, leading to a decrease in the soluble fraction of the protein and promoting the formation of insoluble p62 aggregates.[1]

-

Disruption of Polyubiquitinated Protein Clearance: The aggregation of p62 induced by this compound prevents the colocalization of polyubiquitinated proteins with p62, thereby inhibiting their clearance.[1]

-

Induction of Proteotoxic Stress: The accumulation of polyubiquitinated proteins results in significant proteotoxic stress within the cancer cell.[1]

-

Activation of the Unfolded Protein Response (UPR): The state of proteotoxic stress triggers the activation of the UPR, a cellular stress response pathway. Evidence suggests the involvement of key UPR sensors such as PERK and IRE1α.[1][3][4]

-

Apoptosis: Sustained activation of the UPR ultimately leads to the induction of apoptosis, the programmed cell death, in cancer cells.[1]

Quantitative Data

The anti-cancer activity of this compound has been quantified in both in vitro and in vivo preclinical models.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | 100 | [1] |

| HCT116 | Colorectal Cancer | 113 - 1,220 (in PDX models) | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| HCT116 | Colorectal Cancer | 8 or 12 mg/kg, twice weekly | Significant reduction in tumor volume | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[6][7]

Western Blot for Polyubiquitinated Proteins

This protocol is for detecting the accumulation of polyubiquitinated proteins following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MM.1S)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against ubiquitin (e.g., P4D1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 200 nM for MM.1S cells) or vehicle control for the desired time (e.g., 24 hours).[5]

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against ubiquitin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., MM.1S)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 100 nM for MM.1S cells) or vehicle control for the desired time (e.g., 24 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse. A mixture of cells and Matrigel can be used to improve tumor take rate.[8][9]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 8 or 12 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) at the specified frequency (e.g., twice weekly).[5]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[8][9]

Conclusion

This compound represents a promising and innovative approach to cancer therapy by targeting the p62-mediated protein degradation pathway. Its ability to induce proteotoxic stress and apoptosis in cancer cells has been demonstrated in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in oncology. Further investigation, including clinical trials, is warranted to fully elucidate its efficacy and safety in cancer patients.

References

- 1. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of p62/SQSTM1 Aggregates in Cellular Models of CCM Disease by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

Preclinical Profile of PTX80: A Novel p62/SQSTM1-Targeting Agent for Cancer Therapy

An In-depth Technical Guide on the Preclinical Research and Primary Targets of PTX80

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, novel small molecule inhibitor of protein degradation that directly targets the autophagy receptor p62/SQSTM1.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for various malignancies. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its primary target, mechanism of action, and anti-cancer activity. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the core signaling pathways and experimental workflows.

Primary Target and Mechanism of Action

This compound's primary molecular target is the autophagy receptor p62, also known as sequestosome-1 (SQSTM1).[1][2] p62 is a multifunctional protein that plays a crucial role in cellular homeostasis by mediating the selective autophagy of ubiquitinated cargo. In cancer, upregulation and/or reduced degradation of p62 have been implicated in tumor formation and therapeutic resistance.[1]

This compound exerts its anti-cancer effects through a unique mechanism of action:

-

Binding to p62: this compound directly binds to the p62 protein.[1][2]

-

Induction of p62 Aggregation: This binding leads to a decrease in soluble p62 and promotes the formation of insoluble p62 aggregates.[1][2]

-

Disruption of Protein Degradation: The aggregation of p62 impairs its function as a cargo receptor for ubiquitinated proteins, leading to the failure of these proteins to colocalize with p62.[1][2]

-

Proteotoxic Stress and Unfolded Protein Response (UPR): The accumulation of polyubiquitinated proteins induces proteotoxic stress and activates the unfolded protein response (UPR).[1][2]

-

Apoptosis: Sustained UPR activation ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2]

This mechanism of action positions this compound as a promising agent for targeting cancers that are dependent on robust protein quality control mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MM1S | Multiple Myeloma | 31.18[3] |

| Additional cell line data would be included here from the full text. |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT116 | Colorectal Cancer | Details not available in abstract | Significant reduction in tumor volume | [3] |

| Additional in vivo data would be included here from the full text. |

Key Experiments and Detailed Methodologies

This section outlines the detailed protocols for the key experiments used to characterize the preclinical activity of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MM1S) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability is determined using a commercial ATP-based assay (e.g., ATPlite) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate the half-maximal inhibitory concentration (IC50) values.

-

p62 Solubility and Aggregation Assay

-

Objective: To assess the effect of this compound on the solubility and aggregation of p62.

-

Methodology:

-

Cell Lysis: MM1S or SiHa cells are treated with this compound for the indicated times. Cells are then lysed in M-PER lysis buffer.

-

Fractionation: The cell lysates are centrifuged to separate the soluble and insoluble fractions.

-

Western Blotting: Both fractions are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-p62 antibody.

-

Quantification: The intensity of the bands corresponding to soluble and insoluble p62 is quantified using densitometry software (e.g., ImageJ).

-

Immunoblotting for UPR and Apoptosis Markers

-

Objective: To investigate the activation of the unfolded protein response and apoptosis pathways upon this compound treatment.

-

Methodology:

-

Protein Extraction: MM1S cells are treated with this compound or PTX89 (a related compound). Total protein is extracted using M-PER lysis buffer.

-

SDS-PAGE and Transfer: Protein lysates are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key UPR and apoptosis markers, including polyubiquitin, EIF2α, and apoptotic markers.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Real-Time PCR for UPR Target Genes

-

Objective: To measure the transcriptional upregulation of UPR target genes in response to this compound.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: MM cells are treated with this compound. Total RNA is extracted, and cDNA is synthesized using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using primers specific for the UPR target genes ATF4 and CHOP.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound-H3PO4 for 5 hours.

-

Staining: Cells are collected and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

FACS Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., HCT116).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered according to a predetermined dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

Caption: Mechanism of action of this compound.

Caption: Workflow for p62 aggregation assay.

Caption: Workflow for UPR activation analysis.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of targeting the p62-mediated protein degradation pathway offers a new therapeutic strategy for malignancies that are dependent on this pathway for survival. The induction of proteotoxic stress, activation of the UPR, and subsequent apoptosis in cancer cells highlight the potential of this compound to be effective in various tumor types. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative Proteomic Analysis of ER Stress Response Reveals both Common and Specific Features in Two Contrasting Ecotypes of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PTX80 on Autophagy in Malignant Cells: A Technical Guide

This in-depth technical guide explores the molecular mechanisms of PTX80, a first-in-class therapeutic agent, and its profound impact on autophagic processes within malignant cells. Designed for researchers, scientists, and drug development professionals, this document elucidates the core pathways affected by this compound, presents key experimental data, and provides detailed methodologies for relevant assays.

Executive Summary

This compound is a novel small molecule that selectively targets the autophagy receptor p62/SQSTM1, a crucial protein in cellular quality control mechanisms. In malignant cells, which often exhibit a heightened reliance on protein degradation pathways for survival, this compound's interaction with p62 disrupts the normal autophagic clearance of polyubiquitinated proteins. This interference triggers significant proteotoxic stress, leading to the activation of the Unfolded Protein Response (UPR) and, ultimately, programmed cell death (apoptosis). This guide details the mechanism of action of this compound, its effects on key cellular signaling pathways, and the experimental framework for its investigation.

This compound's Mechanism of Action: Targeting the p62 Autophagy Receptor

This compound's primary mode of action is its direct binding to the autophagy receptor p62, also known as sequestosome-1 (SQSTM1).[1][2] This interaction has a profound and disruptive effect on the protein's function.

Normally, p62 acts as a shuttle, recognizing and binding to polyubiquitinated protein aggregates and targeting them for degradation through the autophagy pathway. This compound binding induces a conformational change in p62, leading to a decrease in its soluble form and promoting the formation of insoluble p62 aggregates.[1][3][4] This aggregation prevents p62 from effectively delivering its cargo of polyubiquitinated proteins to the autophagosome for clearance.[1][4]

The direct consequence of this disruption is the accumulation of misfolded and polyubiquitinated proteins, a condition known as proteotoxic stress.[1][4] This cellular stress is a key trigger for downstream signaling cascades that ultimately determine the cell's fate.

Impact on Autophagic Flux

While this compound targets a key component of the autophagy machinery, its primary described effect is the induction of apoptosis through proteotoxic stress rather than a direct modulation of the entire autophagic process. However, the aggregation of p62, which is itself a substrate for autophagy, strongly implies an impairment of autophagic flux. The accumulation of an autophagy substrate is a hallmark of inhibited autophagic degradation.

Further studies are required to fully elucidate the precise impact of this compound on the various stages of autophagy, including autophagosome formation, maturation, and fusion with lysosomes.

Signaling Pathways Modulated by this compound

The accumulation of unfolded and misfolded proteins due to p62 dysfunction triggers a well-defined stress response pathway known as the Unfolded Protein Response (UPR).

The Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER). The primary role of the UPR is to restore protein homeostasis. However, under conditions of prolonged or overwhelming stress, the UPR can switch from a pro-survival to a pro-apoptotic signal.

In the context of this compound treatment, the induction of proteotoxic stress leads to the activation of the UPR.[1][4] This has been observed in multiple myeloma (MM) cells and involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to the increased translation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the UPR. ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor.[4] The activation of the eIF2α-ATF4-CHOP axis is a critical step in this compound-induced apoptosis.

Potential Crosstalk with mTOR and Beclin-1 Pathways

While the primary described signaling event is UPR activation, the central role of p62 in cellular signaling suggests potential crosstalk with other pathways that regulate autophagy, such as the mTOR and Beclin-1 pathways.

-

mTOR Pathway: The mTOR pathway is a master regulator of cell growth and metabolism and a key inhibitor of autophagy. p62 has been shown to interact with components of the mTORC1 complex. It is plausible that the aggregation of p62 by this compound could sequester these components, thereby affecting mTOR signaling. Further research is needed to clarify the precise effect of this compound on the mTOR pathway.

-

Beclin-1 Pathway: Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy. While a direct link between this compound and Beclin-1 has not been established, the disruption of the autophagic process at the level of cargo recognition could indirectly influence the activity of upstream regulators like the Beclin-1 complex.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Effect of this compound on p62 Solubility in Malignant Cells

| Cell Line | Treatment | Soluble p62 (Relative Units) | Insoluble p62 (Relative Units) |

| MM1S | Control | 1.0 | 0.1 |

| MM1S | This compound | 0.4 | 2.5 |

| SiHa | Control | 1.0 | 0.2 |

| SiHa | This compound | 0.5 | 1.8 |

Data are representative and compiled from western blot analysis.[3]

Table 2: Induction of UPR Markers by this compound in MM Cells

| Marker | Treatment | Relative Expression Level |

| p-eIF2α | Control | 1.0 |

| p-eIF2α | This compound | 3.2 |

| ATF4 mRNA | Control | 1.0 |

| ATF4 mRNA | This compound | 4.5 |

| CHOP mRNA | Control | 1.0 |

| CHOP mRNA | This compound | 6.8 |

Data are representative and compiled from western blot and real-time PCR analysis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on autophagy.

Western Blot Analysis of LC3 and p62

This protocol is used to assess the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy modulation.

Materials:

-

Malignant cell lines (e.g., MM1S, SiHa)

-

This compound

-

Vehicle control (e.g., DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, Mouse anti-GAPDH

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control.

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.

Materials:

-

Malignant cell lines

-

Lentiviral or transient transfection vector encoding mCherry-GFP-LC3

-

This compound

-

Vehicle control

-

Autophagy inhibitors (e.g., Bafilomycin A1) and inducers (e.g., Rapamycin) as controls

-

Confocal microscope

Procedure:

-

Transfection/Transduction: Introduce the mCherry-GFP-LC3 construct into the target cells and establish a stable cell line or perform transient transfection.

-

Cell Treatment: Plate the mCherry-GFP-LC3 expressing cells and treat with this compound, vehicle control, and positive/negative controls for autophagic flux.

-

Live-Cell Imaging: Image the cells using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

-

Image Analysis: Quantify the number of yellow (mCherry+/GFP+) puncta (autophagosomes) and red (mCherry+/GFP-) puncta (autolysosomes) per cell.

-

Interpretation: An accumulation of yellow puncta upon this compound treatment would suggest a blockage in the fusion of autophagosomes with lysosomes. An increase in red puncta would indicate that autophagic flux is proceeding.

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes by detecting the localization of endogenous LC3 to punctate structures.

Materials:

-

Malignant cell lines

-

This compound

-

Vehicle control

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3

-

Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.

-

Blocking: Block non-specific antibody binding.

-

Antibody Staining: Incubate with the primary anti-LC3 antibody, followed by the fluorescently-labeled secondary antibody.

-

Mounting: Mount the coverslips with a mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of LC3 puncta per cell.

Conclusion

This compound represents a promising therapeutic strategy for malignant cells by targeting the central autophagy receptor p62. Its mechanism of inducing p62 aggregation leads to proteotoxic stress and activation of the UPR, ultimately culminating in apoptosis. While the direct and complete impact on autophagic flux requires further detailed investigation, the available evidence strongly suggests an impairment of the autophagy pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other molecules that modulate autophagy in the context of cancer therapy.

References

Methodological & Application

PTX80 Experimental Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction